
Famotidine-13C,d4 Amide Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Famotidine-13C,d4 Amide Impurity is the labelled analogue of Famotidine Impurity D, which is an impurity of Famotidine . It is an intermediate in the production of Mitoxantrone .
Synthesis Analysis
The synthesis of Famotidine-13C,d4 Amide Impurity involves complex chemical reactions . The exact process of synthesis is not available in the retrieved data.Molecular Structure Analysis
The molecular formula of Famotidine-13C,d4 Amide Impurity is C8H13N5OS2 . The IUPAC name is 2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](1 13 C)propanamide . The molecular weight is 264.4 g/mol .Chemical Reactions Analysis
The chemical reactions involving Famotidine-13C,d4 Amide Impurity are complex and involve multiple steps . The exact details of these reactions are not available in the retrieved data.Physical And Chemical Properties Analysis
Famotidine-13C,d4 Amide Impurity has a molecular weight of 264.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass are 264.08461422 g/mol .Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis of Famotidine-13C,d4 Amide Impurity can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently reacted to form the final product.", "Starting Materials": [ "Famotidine-13C,d4", "Ammonium hydroxide", "13C-labeled formaldehyde", "Deuterated acetic acid", "Deuterated chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "Step 1: Famotidine-13C,d4 is reacted with ammonium hydroxide to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with 13C-labeled formaldehyde and deuterated acetic acid in the presence of sodium hydroxide to form a Schiff base intermediate.", "Step 3: The Schiff base intermediate is then reduced with deuterated chloroform and sodium hydroxide to form the final product, Famotidine-13C,d4 Amide Impurity.", "Step 4: The product is purified using standard techniques such as column chromatography and recrystallization from ethyl acetate." ] } | |
CAS RN |
1327321-45-8 |
Product Name |
Famotidine-13C,d4 Amide Impurity |
Molecular Formula |
C8H13N5OS2 |
Molecular Weight |
264.363 |
IUPAC Name |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
InChI Key |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
synonyms |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





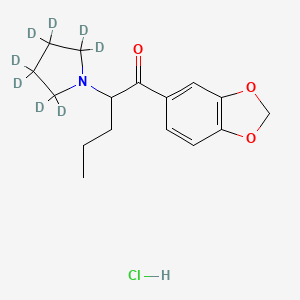

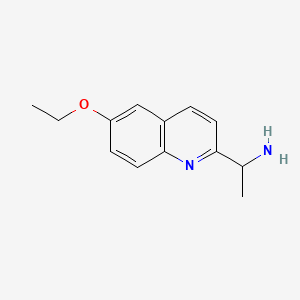
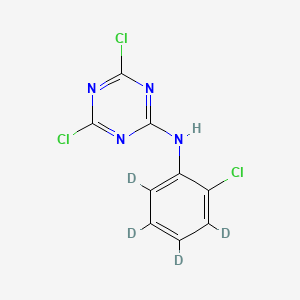

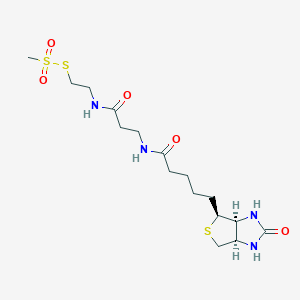
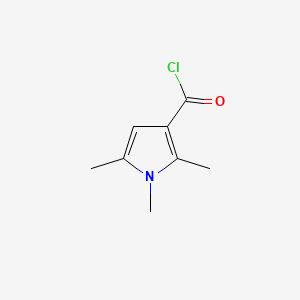
![4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-4-carbonitrile](/img/structure/B589036.png)